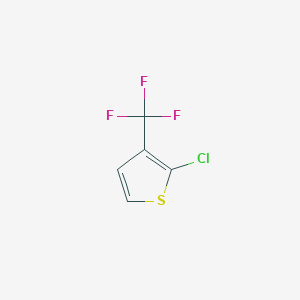

2-Chloro-3-trifluoromethyl-thiophene

CAS No.:

Cat. No.: VC13606950

Molecular Formula: C5H2ClF3S

Molecular Weight: 186.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2ClF3S |

|---|---|

| Molecular Weight | 186.58 g/mol |

| IUPAC Name | 2-chloro-3-(trifluoromethyl)thiophene |

| Standard InChI | InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H |

| Standard InChI Key | BUDUFCQPCLPLFL-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1C(F)(F)F)Cl |

| Canonical SMILES | C1=CSC(=C1C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular and Spectral Characteristics

The core structure of 2-chloro-3-(trifluoromethyl)thiophene comprises a thiophene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 3. Key properties of analogous compounds include:

The trifluoromethyl group enhances electronegativity and metabolic stability, while the chlorine atom influences reactivity in cross-coupling reactions .

Synthetic Methodologies

Meerwein Reaction for Halogenated Thiophenes

A critical pathway for synthesizing halogenated trifluoromethylthiophenes involves the Meerwein reaction, where 2-chloroacrylonitrile reacts with aryldiazonium salts under CuBr₂ catalysis. For example:

This method yields functionalized thiophenes in high yields (e.g., 78% for 2-chloro-3-(trifluoromethyl)pyridine analogs) .

Halogen Exchange and Cross-Coupling

Bromine or chlorine substituents enable further functionalization via Suzuki-Miyaura or Negishi couplings. For instance, 5-bromo-2-chloro-3-(trifluoromethyl)thiophene serves as a precursor for introducing aryl or alkyl groups at position 5 .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

-

Antimicrobial Agents: Thiophene derivatives inhibit bacterial NorA multidrug transporters and exhibit antileishmanial activity .

-

Anticancer Compounds: Analogous structures (e.g., Raltitrexed) are FDA-approved antifolates targeting thymidylate synthase .

-

Central Nervous System (CNS) Drugs: Fluorinated thiophenes enhance blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics .

Materials Chemistry

-

Conductive Polymers: 2-(Trifluoromethyl)thiophene derivatives polymerize into materials with high charge-carrier mobility, useful in organic electronics .

-

Liquid Crystals: Fluorine's polarizability stabilizes mesophases, enabling applications in displays .

Analytical Characterization

Spectroscopic Techniques

-

¹H/¹³C NMR: Distinct peaks for CF₃ (δ ~ -63 ppm in ¹⁹F NMR) and aromatic protons (δ 7.0–8.5 ppm) .

-

GC-MS: Molecular ion peaks at m/z 265 (for bromo-chloro derivative) and 152 (for non-halogenated analog) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume